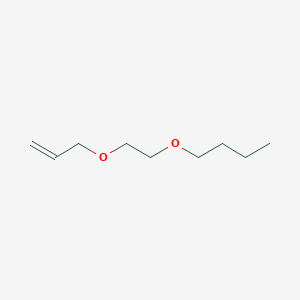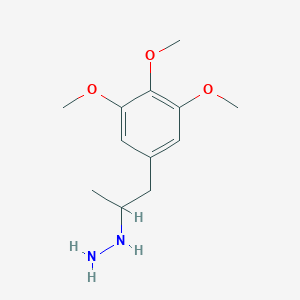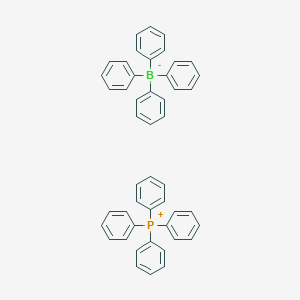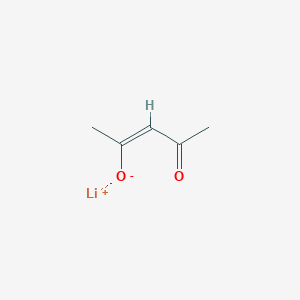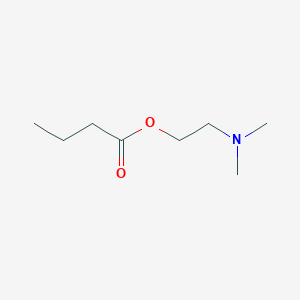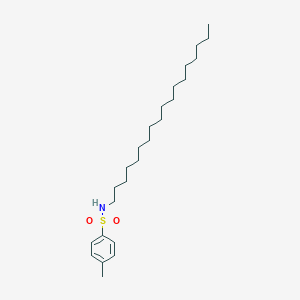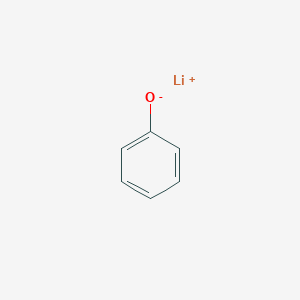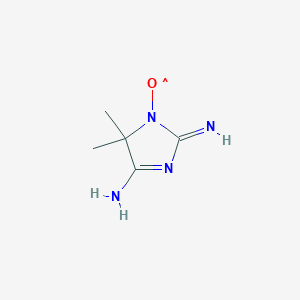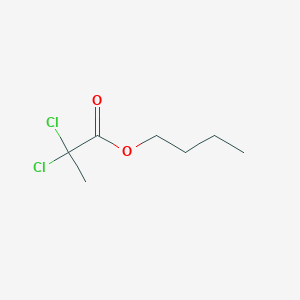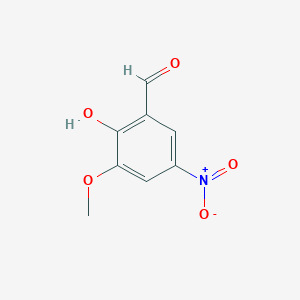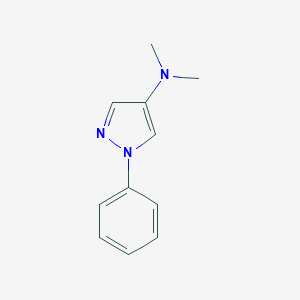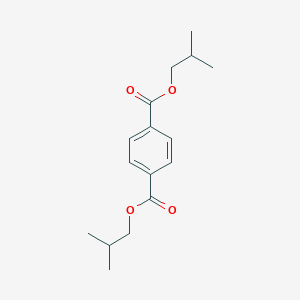
对苯二甲酸二异丁酯
描述
Synthesis Analysis
The synthesis of terephthalate derivatives is described in several papers. For instance, disodium terephthalate and its derivatives are synthesized using simple acid-base chemistry for use as anode materials in sodium-ion batteries, demonstrating excellent electrochemical performance . Another study details the synthesis of bis(4-hydroxybutyl) terephthalate (BHBT) from the condensation of dimethyl terephthalate with 1,4-butanediol, followed by transurethane polycondensation to create non-isocyanate thermoplastic polyurethanes (NI-TPUs) containing dibutylene terephthalate units . Additionally, the synthesis and characterization of monomeric Bis-(4-hydroxybutyl) terephthalate are reported, with titanium iso-propoxide being a superior catalyst for transesterification .
Molecular Structure Analysis
The molecular structure of terephthalate derivatives is explored in the context of coordination polymers. One-dimensional coordination polymers of macrocyclic nickel(II) complexes with terephthalate and trans-butene dicarboxylate are synthesized, and their structures are characterized by single-crystal X-ray analyses . These structures consist of one-dimensional chains with Ni(II) ions coordinated by nitrogen atoms from the macrocyclic ligand and carboxylate oxygen atoms from the terephthalate group.
Chemical Reactions Analysis
The chemical reactions involving terephthalate derivatives are complex and varied. For example, the solubility of terephthalic acid in the reaction system oligomeric bishydroxybutyl terephthalates—1,4-butanediol is measured, and the results are fitted with a solubility model based on the Margules equation . Another study discusses the synthesis of the plasticizer dioctyl terephthalate from terylene waste and isooctyl alcohol, using solid superacids as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of terephthalate derivatives are extensively analyzed. The NI-TPUs synthesized in one study are characterized by various techniques, revealing molecular weights (Mn and Mw), glass transition temperatures (Tg), melting temperatures (Tm), initial decomposition temperatures, and tensile strength, indicating improved mechanical properties due to the introduction of dibutylene terephthalate units . The solubility study provides data on the fusion enthalpies and activity coefficients of terephthalic acid in the reaction system .
科学研究应用
1. Biodegradation for Environmental Bioremediation
- Summary of Application : DIBP is one of the main plasticizers in Phthalic Acid Esters (PAEs), which are widely used as plasticizers or additives during the industrial manufacturing of plastic products . Overuse of PAEs has led to their detection in both aquatic and terrestrial environments, resulting in human health concerns and environmental pollution . In this study, a carboxylesterase was displayed on the surface of Escherichia coli cells, for use as a whole-cell biocatalyst in DIBP biodegradation .
- Methods of Application : A carboxylesterase-encoding gene identified from Bacillus sp. K91 was fused to the N-terminal of ice nucleation protein anchor from Pseudomonas syringae and gfp gene. The fused protein was then cloned into pET-28a (+) vector and was expressed in Escherichia coli BL21 (DE3) cells .
- Results or Outcomes : The cell-surface-displayed CarEW displayed optimal temperature of 45 °C and optimal pH of 9.0, using p-NPC 2 as substrate. The whole cell biocatalyst retained 100% and 200% of its original activity per OD 600 over a period of 23 days at 45 °C and one month at 4 °C, respectively . Furthermore, approximately 1.5 mg/ml of DIBP was degraded by 10 U of surface-displayed CarEW cells in 120 min .
2. Detection in Water and Food
- Summary of Application : DIBP is one of the ortho-substituted phthalic acid esters that negatively affect human health and ecosystems . This work is directed to the development of a chemiluminescent enzyme immunoassay (CL-ELISA) for the determination of DIBP in water and food .
3. Plasticizers in Industrial Manufacturing
- Summary of Application : DIBP is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2. It is formed by the esterification of isobutanol and phthalic anhydride. This and other phthalates are used as plasticizers due to their flexibility and durability .
- Methods of Application : DIBP is formed by the esterification of isobutanol and phthalic anhydride . It is used as a plasticizer in the industrial manufacturing of plastic products .
- Results or Outcomes : The use of DIBP as a plasticizer results in plastic products that are more flexible, transparent, and long-lasting .
4. Risk Assessment of Human Exposure
安全和危害
未来方向
Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .
属性
IUPAC Name |
bis(2-methylpropyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWPGAPADIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171962 | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl terephthalate | |
CAS RN |
18699-48-4 | |
| Record name | Diisobutyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



